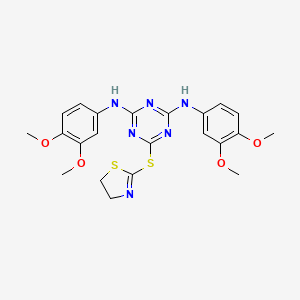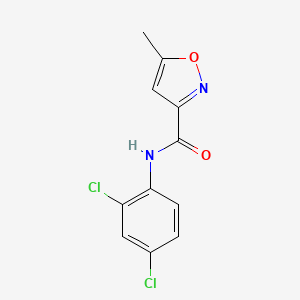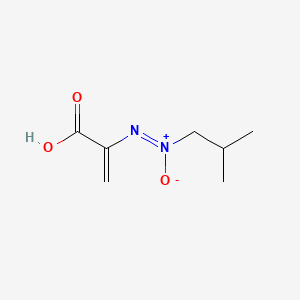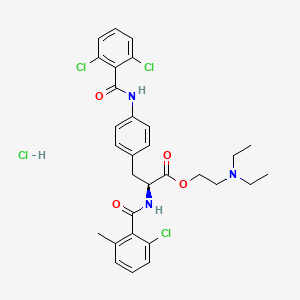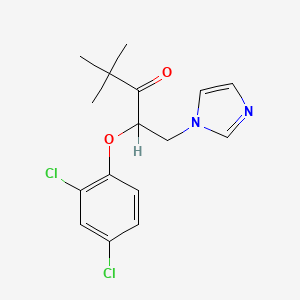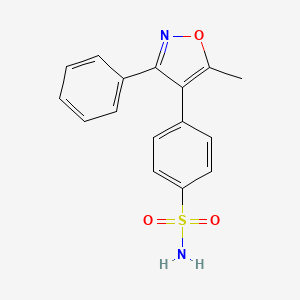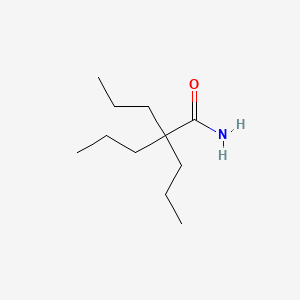![molecular formula C14H10N6OS B1682189 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole CAS No. 869853-70-3](/img/structure/B1682189.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole
Übersicht
Beschreibung
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole is a chemical compound with the following properties:
- Empirical Formula : C14H10N6OS
- Molecular Weight : 310.33 g/mol
- Synonyms : NOX Inhibitor VIII, VAS3947, 3-Benzyl-7-(1,3-oxazol-2-ylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, NADPH Oxidase Inhibitor VIII, VAS-3947
Molecular Structure Analysis
The molecular structure of 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole consists of a benzoxazole ring fused with a triazolo[4,5-d]pyrimidine ring. The benzyl group and thioether moiety are attached to the triazolo ring. The compound’s structure plays a crucial role in its biological activity.
!Molecular Structure
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions. However, specific reactions would depend on the functional groups present and the reaction conditions.
Physical And Chemical Properties Analysis
- Solubility : The compound is soluble in DMSO (50 mg/mL).
- Color : Light yellow.
- Assay : ≥98% (HPLC)
Wissenschaftliche Forschungsanwendungen
Synthesis and Biochemical Impact
Synthesis Methodology : A straightforward method for synthesizing triazolo[1,5-a]pyrimidine derivatives, related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, has been developed. This includes the use of inexpensive catalysts and environmentally benign solvents (Liu, Lei, & Hu, 2012).
Antimicrobial and Antitumor Agents : Certain thiazolopyrimidine derivatives, similar to the subject compound, have been explored for their potential antimicrobial and antitumor properties. However, these studies have found varying degrees of effectiveness, with some compounds showing promising antimicrobial activity but no significant antitumor activity (Said et al., 2004).
Chemical Properties and Reactions
Chemical Synthesis and Yields : Research into the synthesis of triazolo[4,5-d]pyrimidin-7-ones, closely related to the compound , has led to the development of methods yielding these compounds with varying degrees of success. Different techniques and conditions, such as using phosphorus oxochloride or triethyl orthoacetate, have been used to achieve these syntheses (Kislyi, Danilova, & Semenov, 2003).
Insecticidal Agents : Sulfonamide thiazole derivatives, which are structurally related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, have been synthesized and investigated for their insecticidal properties, specifically against the cotton leafworm, Spodoptera littoralis. These compounds have shown varying degrees of toxic effects, indicating potential utility in pest control (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).
Antitumor Activity
Potential Antitumor Compounds : Several studies have explored the antitumor activities of compounds structurally similar to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole. These compounds have been shown to exhibit potent antitumor activities against various cancer cell lines, such as liver and breast cancer, suggesting potential for therapeutic applications in oncology (Edrees & Farghaly, 2017), (Lauria et al., 2013).
Anticancer Screening : Compounds with a triazolopyrimidine core have been selected for anticancer screening against a panel of human tumor cell lines, showing strong antiproliferative activity. These findings underscore the potential of such compounds, including 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole, in cancer treatment strategies (Lauria et al., 2013).
Zukünftige Richtungen
Further research is needed to explore the compound’s potential therapeutic applications, optimize its synthesis, and investigate its pharmacological properties.
Eigenschaften
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6OS/c1-2-4-10(5-3-1)8-20-12-11(18-19-20)13(17-9-16-12)22-14-15-6-7-21-14/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZDLDFNSCFLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SC4=NC=CO4)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



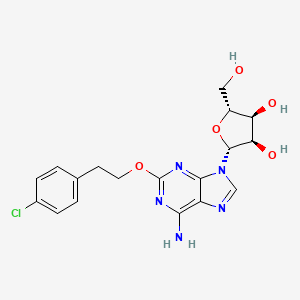
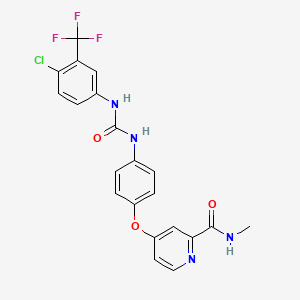
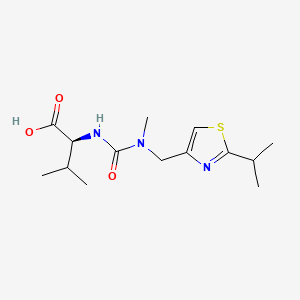
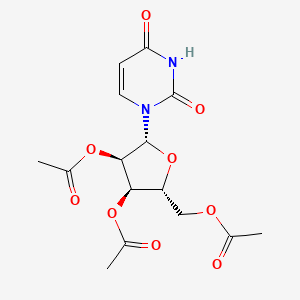
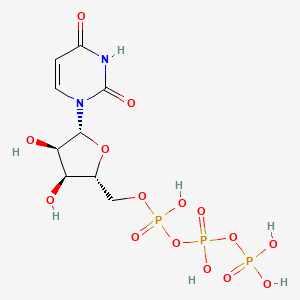
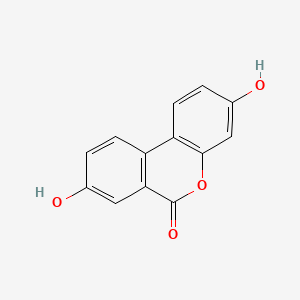
![ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B1682118.png)
